molecular formula C5H12O6S2 B8405174 1,2-Bis(methanesulfonyloxy)-propane CAS No. 26439-20-3

1,2-Bis(methanesulfonyloxy)-propane

Cat. No. B8405174
M. Wt: 232.3 g/mol
InChI Key: JMQQWWXJZPWLRA-UHFFFAOYSA-N
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Patent
US04922021

Procedure details

5.55 g (30 mmoles) of potassium phthalimide are added in small portions, within 1 hour, to a solution of 7.0 g (30 mmoles) of 1,2-bis(methanesulfonyloxy)-propane in 70 ml of dry dimethyl formamide, heated to 100°-105° C. The mixture is stirred at the same temperature for additional 0.5 hours, thereafter it is cooled and poured onto 350 ml of ice water. The separated crystalline substance is filtered off, washed with water and dried. This crude product, weighing 4.36 g (m.p.: 111°-121° C.) is recrystallized from 25 ml of isopropanol to obtain 3.53 g (41.5%) of N-(β-methanesulfonyloxy-propyl)-phthalimide; m.p.: 129°-132° C.
Quantity
5.55 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
350 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[NH:5][C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[K].CS(O[CH2:18][CH:19]([O:21][S:22]([CH3:25])(=[O:24])=[O:23])[CH3:20])(=O)=O>CN(C)C=O>[CH3:25][S:22]([O:21][CH:19]([CH3:20])[CH2:18][N:5]1[C:1](=[O:11])[C:2]2=[CH:10][CH:9]=[CH:8][CH:7]=[C:3]2[C:4]1=[O:6])(=[O:24])=[O:23] |f:0.1,^1:11|

Inputs

Step One
Name
Quantity
5.55 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Name
Quantity
7 g
Type
reactant
Smiles
CS(=O)(=O)OCC(C)OS(=O)(=O)C
Name
Quantity
70 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
ice water
Quantity
350 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred at the same temperature for additional 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 100°-105° C
TEMPERATURE
Type
TEMPERATURE
Details
it is cooled
FILTRATION
Type
FILTRATION
Details
The separated crystalline substance is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
is recrystallized from 25 ml of isopropanol

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CS(=O)(=O)OC(CN1C(C=2C(C1=O)=CC=CC2)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.53 g
YIELD: PERCENTYIELD 41.5%
YIELD: CALCULATEDPERCENTYIELD 41.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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